molecular formula C11H11BrO2 B8532671 2-Bromo-4-methoxy-5-methyl-indan-1-one

2-Bromo-4-methoxy-5-methyl-indan-1-one

Cat. No.: B8532671
M. Wt: 255.11 g/mol
InChI Key: WZMGFGKEBSOBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methoxy-5-methyl-indan-1-one is a bicyclic organic compound featuring an indanone core (a fused benzene and cyclopentanone ring system). Its substituents include a bromine atom at position 2, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 5. The ketone group at position 1 enhances reactivity in condensation or nucleophilic addition reactions, while the bromine and methoxy groups influence regioselectivity in cross-coupling reactions.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-bromo-4-methoxy-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11BrO2/c1-6-3-4-7-8(11(6)14-2)5-9(12)10(7)13/h3-4,9H,5H2,1-2H3

InChI Key

WZMGFGKEBSOBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(C2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-1-methylindolin-2-one

Core Structure: Indolinone (a bicyclic structure with a lactam ring). Substituents: Bromine at position 5, methyl at position 1. Key Differences:

  • The indolinone core contains a nitrogen atom in the lactam ring, introducing hydrogen-bonding capabilities absent in the indanone derivative.
  • Bromine at position 5 (vs.
  • Applications: Used as a precursor for luminescent materials due to its planar conformation .

5-Bromo-6-methoxy-1H-indole

Core Structure : Indole (a bicyclic aromatic system with a pyrrole ring).
Substituents : Bromine at position 5, methoxy at position 6.
Key Differences :

  • The indole’s aromatic pyrrole ring confers distinct electronic properties, such as resonance stabilization and acidity at the N-H position.
  • Adjacent bromine and methoxy groups (positions 5 and 6) may sterically hinder reactions compared to the separated substituents in the target compound (positions 2 and 4).
  • Applications: Explored for biological activities due to indole’s prevalence in natural products .

3,4-Dimethoxybenzyl Bromide

Core Structure : Benzene ring with a benzylic bromide.
Substituents : Methoxy groups at positions 3 and 4.
Key Differences :

  • Lacks the fused ketone ring system, making it more flexible but less rigid than indanone derivatives.
  • The benzylic bromine is highly reactive in SN₂ reactions, unlike the aromatic bromine in the target compound, which participates in electrophilic substitutions or cross-coupling reactions.
  • Applications: Common in alkylation reactions or as a building block in drug synthesis .

3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one

Core Structure: Furanone (a five-membered lactone ring). Substituents: Bromine at position 3, dibenzylamino at position 4, methoxy at position 5. Key Differences:

  • The furanone ring introduces a polar lactone group, enhancing solubility in polar solvents.
  • Applications: Studied for conformational flexibility in catalytic systems .

Imidazole-Based Derivatives (e.g., 2-Methyl-1H-imidazole-5-carboxylic acid)

Core Structure : Imidazole (a five-membered ring with two nitrogen atoms).
Substituents : Varied groups, including carboxylic acids and methyl groups.
Key Differences :

  • The imidazole ring’s aromaticity and nitrogen atoms confer basicity and metal-coordination capabilities, contrasting with the indanone’s ketone-driven reactivity.
  • Carboxylic acid substituents enhance water solubility, unlike the hydrophobic methoxy and methyl groups in the target compound.
  • Applications: Widely used in coordination chemistry and enzyme inhibition studies .

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity/Applications References
2-Bromo-4-methoxy-5-methyl-indan-1-one Indanone 2-Br, 4-OCH₃, 5-CH₃ Intermediate for organic synthesis; ketone-driven reactivity -
5-Bromo-1-methylindolin-2-one Indolinone 5-Br, 1-CH₃ Luminescent materials precursor
5-Bromo-6-methoxy-1H-indole Indole 5-Br, 6-OCH₃ Biological activity exploration
3,4-Dimethoxybenzyl Bromide Benzene 3,4-OCH₃, benzylic Br Alkylation reactions
3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one Furanone 3-Br, 4-N(Bn)₂, 5-OCH₃ Conformational studies
2-Methyl-1H-imidazole-5-carboxylic acid Imidazole 2-CH₃, 5-COOH Coordination chemistry

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